molecular formula C35H66N4O B14260028 N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea CAS No. 179075-38-8

N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea

Cat. No.: B14260028
CAS No.: 179075-38-8
M. Wt: 558.9 g/mol
InChI Key: FHIQRVQYWUKNAO-HMPFJPAGSA-N
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Description

N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is a synthetic compound that features a cholestane backbone with urea and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea typically involves the following steps:

    Starting Materials: Cholestane derivatives, amine compounds (such as 4-aminobutylamine and 3-aminopropylamine), and urea.

    Reaction Conditions: The reaction usually requires a solvent (e.g., dichloromethane or ethanol), a catalyst (e.g., a base like triethylamine), and controlled temperature conditions (e.g., reflux).

    Procedure: The cholestane derivative is reacted with the amine compounds in the presence of urea under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding oxides.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while reduction could yield primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems or as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea would depend on its specific application. Generally, the compound might interact with biological membranes or proteins due to its cholestane backbone, influencing cellular processes or drug delivery mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]amine
  • **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]carbamate

Uniqueness

N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is unique due to its specific combination of functional groups and cholestane backbone, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

179075-38-8

Molecular Formula

C35H66N4O

Molecular Weight

558.9 g/mol

IUPAC Name

1-(4-aminobutyl)-1-(3-aminopropyl)-3-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]urea

InChI

InChI=1S/C35H66N4O/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)38-33(40)39(23-9-21-37)22-7-6-20-36/h25-32H,6-24,36-37H2,1-5H3,(H,38,40)/t26-,27+,28+,29+,30-,31+,32+,34+,35-/m1/s1

InChI Key

FHIQRVQYWUKNAO-HMPFJPAGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)NC(=O)N(CCCCN)CCCN)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)N(CCCCN)CCCN)C)C

Origin of Product

United States

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